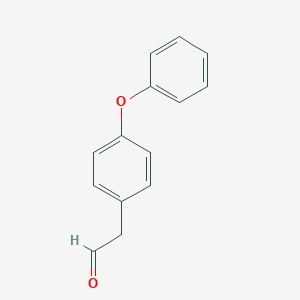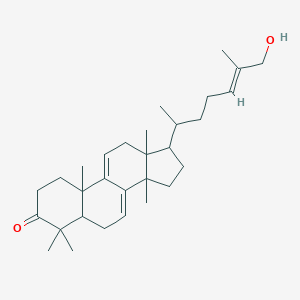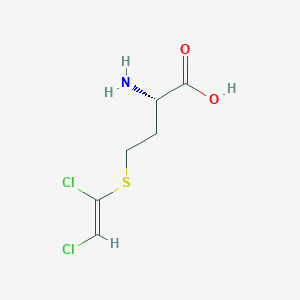
S-(1,2-Dichlorovinyl)-L-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1,2-Dichlorovinyl)-L-homocysteine (DCVC) is a chemical compound that belongs to the family of organochlorine compounds. It is a metabolite of trichloroethylene, a widely used industrial solvent. DCVC has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
S-(1,2-Dichlorovinyl)-L-homocysteine exerts its toxic effects by inhibiting the activity of cystathionine beta-synthase (CBS), an enzyme involved in the metabolism of homocysteine. S-(1,2-Dichlorovinyl)-L-homocysteine binds to the active site of CBS and forms a stable complex, which prevents the enzyme from carrying out its normal function. This leads to an accumulation of homocysteine and a depletion of cysteine, which can cause cellular damage and death.
Biochemical and Physiological Effects:
S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce liver damage, kidney damage, and oxidative stress in animal models. It also causes DNA damage and mutations, which can lead to cancer. S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce apoptosis (programmed cell death) in various cell types, including liver cells and immune cells.
Advantages and Limitations for Lab Experiments
S-(1,2-Dichlorovinyl)-L-homocysteine is a useful tool for studying the toxicity and carcinogenicity of trichloroethylene. It is relatively easy to synthesize and purify, and it can be used at low concentrations to mimic the exposure levels of trichloroethylene in industrial settings. However, S-(1,2-Dichlorovinyl)-L-homocysteine has limitations as a model compound, as it may not fully represent the complex mixture of chemicals present in trichloroethylene.
Future Directions
Future research on S-(1,2-Dichlorovinyl)-L-homocysteine should focus on elucidating the molecular mechanisms underlying its toxic effects. This will require a detailed understanding of the interactions between S-(1,2-Dichlorovinyl)-L-homocysteine and CBS, as well as the downstream effects of CBS inhibition on cellular metabolism and signaling pathways. Additionally, future studies should investigate the effects of S-(1,2-Dichlorovinyl)-L-homocysteine on different cell types and tissues, as well as the long-term effects of S-(1,2-Dichlorovinyl)-L-homocysteine exposure on animal and human health. Finally, the development of new purification techniques for S-(1,2-Dichlorovinyl)-L-homocysteine may improve its utility as a model compound for studying the toxicity of trichloroethylene.
Synthesis Methods
S-(1,2-Dichlorovinyl)-L-homocysteine can be synthesized by reacting trichloroethylene with L-homocysteine in the presence of a catalyst. The reaction yields S-(1,2-Dichlorovinyl)-L-homocysteine as a byproduct. The purity of S-(1,2-Dichlorovinyl)-L-homocysteine can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
S-(1,2-Dichlorovinyl)-L-homocysteine has been widely used in scientific research as a tool to study the toxicity and carcinogenicity of trichloroethylene. It is also used to investigate the biochemical and physiological effects of organochlorine compounds. S-(1,2-Dichlorovinyl)-L-homocysteine has been shown to induce liver damage, kidney damage, and oxidative stress in animal models.
properties
CAS RN |
106400-44-6 |
|---|---|
Product Name |
S-(1,2-Dichlorovinyl)-L-homocysteine |
Molecular Formula |
C6H9Cl2NO2S |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(Z)-1,2-dichloroethenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3+/t4-/m0/s1 |
InChI Key |
FLDHIRRXGKLJDM-MXFQXMHVSA-N |
Isomeric SMILES |
C(CS/C(=C/Cl)/Cl)[C@@H](C(=O)O)N |
SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
Canonical SMILES |
C(CSC(=CCl)Cl)C(C(=O)O)N |
synonyms |
S-(1,2-DICHLOROVINYL)-L-HOMOCYSTEINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)
![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)
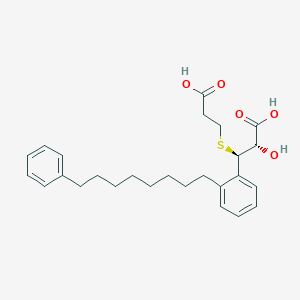
![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)
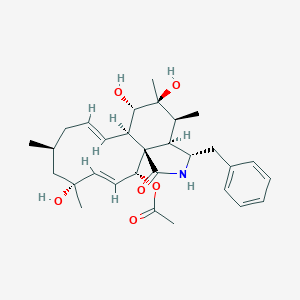
![(Z)-7-[(4S,5R)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B218158.png)


